molecular formula C20H21N3O2 B2897959 3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole CAS No. 1252823-15-6

3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B2897959
CAS No.: 1252823-15-6
M. Wt: 335.407
InChI Key: GSPJLHRCNCDCJU-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Oxadiazole Ring Formation: The 4-(benzyloxy)benzaldehyde is then reacted with an appropriate nitrile oxide precursor under cyclization conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Pyrrolidinylmethyl Group: The final step involves the reaction of the oxadiazole intermediate with pyrrolidine and formaldehyde under Mannich reaction conditions to introduce the pyrrolidin-1-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and metabolism, making it a candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole

Uniqueness

3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for drug development and material science applications.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-6-16(7-3-1)15-24-18-10-8-17(9-11-18)20-21-19(25-22-20)14-23-12-4-5-13-23/h1-3,6-11H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPJLHRCNCDCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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